6-Pentafluoroethyl-pyridazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Pentafluoroethyl-pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a pentafluoroethyl group and a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable pyridazine precursor with pentafluoroethyl iodide under basic conditions, followed by oxidation and carboxylation steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Pentafluoroethyl-pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridazine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with higher oxidation states, while substitution reactions can introduce various functional groups onto the pyridazine ring .
Wissenschaftliche Forschungsanwendungen
6-Pentafluoroethyl-pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is being investigated for its potential use in drug discovery, particularly for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-Pentafluoroethyl-pyridazine-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as agonists or antagonists at receptor sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Pentafluoroethyl)pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a pyridazine ring.
6-(Pentafluoroethyl)pyridazin-3(2H)-one: A pyridazinone derivative with similar substituents.
Uniqueness
6-Pentafluoroethyl-pyridazine-3-carboxylic acid is unique due to the presence of both the pentafluoroethyl group and the carboxylic acid group on the pyridazine ring.
Eigenschaften
Molekularformel |
C7H3F5N2O2 |
---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,7(10,11)12)4-2-1-3(5(15)16)13-14-4/h1-2H,(H,15,16) |
InChI-Schlüssel |
UGUVCAZFUVVJOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1C(=O)O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.